molecular formula C16H23N3O B14206728 2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol CAS No. 824407-02-5

2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol

Cat. No.: B14206728
CAS No.: 824407-02-5
M. Wt: 273.37 g/mol
InChI Key: AKMLSERDCWYCNI-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol is a chemical compound known for its unique structure and properties. It belongs to the class of phenolic compounds and is characterized by the presence of two tert-butyl groups and a triazole ring attached to a phenol moiety. This compound is of significant interest in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and catalyst concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Friedel-Crafts alkylation or acylation reactions are employed with catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced triazole derivatives.

    Substitution: Various alkyl or aryl-substituted phenols.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol involves its interaction with free radicals and reactive oxygen species. The phenolic group donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The triazole ring enhances the compound’s stability and reactivity, making it effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol is unique due to the presence of the triazole ring, which imparts additional stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials .

Properties

CAS No.

824407-02-5

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

2,4-ditert-butyl-6-(triazol-2-yl)phenol

InChI

InChI=1S/C16H23N3O/c1-15(2,3)11-9-12(16(4,5)6)14(20)13(10-11)19-17-7-8-18-19/h7-10,20H,1-6H3

InChI Key

AKMLSERDCWYCNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N2N=CC=N2)O)C(C)(C)C

Origin of Product

United States

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